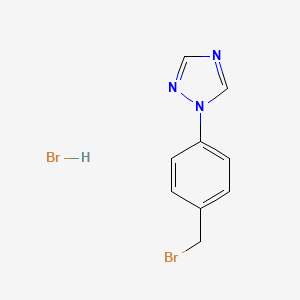1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide
CAS No.:
Cat. No.: VC16012450
Molecular Formula: C9H9Br2N3
Molecular Weight: 319.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9Br2N3 |
|---|---|
| Molecular Weight | 319.00 g/mol |
| IUPAC Name | 1-[4-(bromomethyl)phenyl]-1,2,4-triazole;hydrobromide |
| Standard InChI | InChI=1S/C9H8BrN3.BrH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H |
| Standard InChI Key | KVFRMZUNDNHLOY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CBr)N2C=NC=N2.Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-[4-(bromomethyl)phenyl]-1,2,4-triazole hydrobromide, reflects its core structure: a 1,2,4-triazole ring attached to a para-bromomethyl-substituted benzene ring, paired with a hydrobromic acid molecule . The hydrobromide salt formation stabilizes the compound, making it suitable for storage and reactions requiring enhanced solubility in polar solvents.
Table 1: Key Chemical Identifiers
The SMILES string highlights the bromomethyl group (-CH₂Br) at the para position of the phenyl ring, directly bonded to the triazole’s nitrogen . X-ray crystallography data, though absent in available sources, would likely confirm planar geometry for the triazole ring and a tetrahedral bromomethyl carbon.
Synthesis and Physicochemical Properties
Physical and Thermal Properties
The anhydrous form exhibits a melting point of 280°C , indicative of strong ionic interactions between the triazole cation and bromide anion. The hydrate’s stability at room temperature suggests moderate hygroscopicity .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 280°C (hydrate) | |
| Storage Conditions | Room temperature, dry | |
| Solubility | Likely soluble in DMSO, MeOH | |
| Hazard Classification | Skin corrosion (Category 1B) |
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H314: Skin/Eye Damage | P280: Wear protective gear | |
| P305+P351+P338: Eye rinsing |
Industrial and Research Applications
-
Pharmaceuticals: As a bifunctional building block, the bromomethyl group enables nucleophilic substitution reactions to attach pharmacophores (e.g., antiviral or antifungal agents) .
-
Agrochemicals: Used to synthesize triazole-based pesticides targeting fungal cytochrome P450 enzymes .
-
Material Science: Potential ligand for metal-organic frameworks (MOFs) due to nitrogen-rich coordination sites .
Regulatory and Compliance Considerations
The compound falls under HS Code 2933990090 (heterocyclic nitrogen compounds), incurring a 6.5% MFN tariff . Its transportation requires UN 1759 certification for corrosive solids, packaged under ADR Class 8 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume